4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide, also known as BDP5290, is a potent and selective small-molecule inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) α and β. It exhibits significantly higher selectivity for MRCK compared to the closely related Rho-associated coiled-coil kinases 1 and 2 (ROCK1 and ROCK2). BDP5290 serves as a valuable chemical biology tool to investigate MRCK function in both normal physiological processes and pathological conditions.
BDP5290 is a small-molecule inhibitor specifically targeting the MRCK (myotonic dystrophy kinase-related Cdc42-binding kinase) family of kinases, particularly MRCKβ. It has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit cancer cell invasion and migration. The compound is classified as a potent inhibitor of both MRCK and Rho-associated protein kinase, with reported inhibitory concentrations (IC50 values) of 17 nM for MRCKβ, 230 nM for Rho-associated protein kinase 1, and 123 nM for Rho-associated protein kinase 2 .
BDP5290 was developed as part of a research initiative aimed at identifying novel inhibitors of kinases implicated in cancer progression. It is sourced from various suppliers, including GlpBio and MedchemExpress, which provide it for research use only, emphasizing that it is not intended for human use . The compound falls under the category of kinase inhibitors, specifically targeting the MRCK family, which plays a role in cellular processes such as actin remodeling and cell migration.
The synthesis of BDP5290 involves several steps that have been documented in various studies. The methods typically include:
Specific technical details regarding the exact synthetic route have not been fully disclosed but are expected to be elaborated in subsequent publications .
The molecular structure of BDP5290 has been elucidated through X-ray crystallography, revealing its interaction with the nucleotide binding pocket of MRCKβ. The compound's structure features multiple functional groups that contribute to its binding affinity and specificity towards MRCK kinases. The precise three-dimensional arrangement allows it to effectively inhibit kinase activity by blocking substrate access.
The chemical reactions involved in the synthesis of BDP5290 typically encompass:
These reactions are crucial for achieving the desired potency and selectivity against target kinases.
BDP5290 exerts its therapeutic effects primarily through competitive inhibition of MRCKβ activity. By binding to the ATP-binding site within the kinase domain, BDP5290 prevents ATP from accessing this site, thereby inhibiting phosphorylation processes critical for cell motility and invasion.
BDP5290 exhibits several notable physical and chemical properties:
These properties are significant for its application in laboratory settings where precise handling is required.
BDP5290 has significant potential applications in scientific research:
BDP5290 (4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide) is a potent, ATP-competitive small-molecule inhibitor targeting key regulators of the actin-myosin cytoskeleton: the myotonic dystrophy kinase-related CDC42-binding kinases (MRCKα/β) and Rho-associated coiled-coil kinases (ROCK1/2). With nanomolar inhibitory potency, it blocks cancer cell motility and invasion by suppressing myosin light chain (MLC) phosphorylation—a critical driver of cellular contractility [2] [9]. Its discovery addressed a critical gap in chemical biology tools for studying MRCK kinases, which lagged behind ROCK due to historical focus on the latter [10].
BDP5290 (CAS# 1817698-21-7) is classified as a pyrazole-3-carboxamide derivative with a molecular weight of 371.82 g/mol and the formula C₁₇H₁₈ClN₇O [5]. Its structure features a chlorinated pyrazole core linked to a piperidine ring and a pyridyl-containing pyrazole carboxamide group (SMILES: ClC(C(C(NC1=CNN=C1C2=NC=CC=C2)=O)=N3)=CN3C4CCNCC4) [5] [9]. This scaffold enables ATP-competitive binding within the kinase domain, as revealed by X-ray crystallography of MRCKβ complexed with BDP5290. The compound occupies the nucleotide-binding pocket through hydrophobic interactions and hydrogen bonding with conserved residues like Glu154 and Asp156, stabilizing the kinase in an active conformation [8].
Selectivity and potency profiling demonstrates BDP5290’s dual targeting:
Table 1: Inhibitory Profile of BDP5290
Target Kinase | IC₅₀ (nM) | Biological Consequence |
---|---|---|
MRCKα | 10 | Blocks cortical MLC phosphorylation |
MRCKβ | 100 | Inhibits cancer cell invasion |
ROCK1 | 5 | Reduces stress fiber formation |
ROCK2 | 50 | Suppresses amoeboid migration |
Cellular assays confirm target engagement. At 1–3 µM, BDP5290 reduces MLC phosphorylation at cortical actin bundles (MRCK-dependent) and stress fibers (ROCK-dependent) in MDA-MB-231 breast cancer cells. Notably, it achieves >60% inhibition of wound closure at 1 µM without cytotoxicity (EC₅₀ >10 µM) [2] [9]. Kinome-wide screening shows moderate selectivity but significant activity against DMPK subfamily members due to conserved catalytic domains [10].
Prior to BDP5290, ROCK inhibitors like Y27632 (discovered in 1997) and Fasudil dominated cytoskeletal kinase research. Y27632 exhibits IC₅₀ values of 140–250 nM for ROCK1/2 but only weak activity against MRCK (IC₅₀ >25 µM) [6] [8]. This limitation proved critical, as cancer cells utilize MRCK-driven mesenchymal invasion—resistant to ROCK-only inhibition [6]. Early MRCK inhibitors (e.g., Chelerythrine) suffered from off-target effects against PKC, reducing their utility [4].
BDP5290 emerged from a kinase-focused fragment screen optimized via medicinal chemistry. Published in 2014, it was among the first compounds with balanced potency against MRCK and ROCK [2]. Crucially, it outperformed Y27632 in functional assays:
Table 2: Evolution of MRCK/ROCK Inhibitors
Compound | Era | Key Targets | Limitations | Advancements with BDP5290 |
---|---|---|---|---|
Y27632 | 1997 | ROCK1/2 (IC₅₀: 140–250 nM) | Weak vs. MRCK (>25 µM) | Dual MRCK/ROCK inhibition |
Fasudil | 2000s | ROCK, PKA | Low specificity | Improved MRCKβ affinity |
Chelerythrine | Pre-2014 | MRCK, PKC | Off-target PKC effects | Reduced PKC activity |
BDP5290 | 2014 | MRCKα/β, ROCK1/2 | Moderate kinome selectivity | Validated cellular MRCK blockade |
BDP5290’s co-crystal structure with MRCKβ (PDB: 4UAK) provided the first high-resolution view of inhibitor binding in this kinase family, enabling structure-guided design of successors like BDP9066 [4] [8] [10].
The therapeutic rationale for dual MRCK/ROCK inhibition centers on their non-redundant roles in cytoskeletal dynamics driving tumor progression:
Cytoskeletal Plasticity in Invasion: ROCK primarily governs RhoA-mediated amoeboid motility (characterized by rounded cell morphology), while MRCK enables Cdc42/Rac-dependent mesenchymal invasion (involving elongated protrusions) [6] [8]. Cancer cells switch between these modes to evade single-kinase inhibition. BDP5290’s co-inhibition of both pathways reduces this plasticity, as demonstrated by siRNA studies where combined MRCK/ROCK knockdown blocked MDA-MB-231 invasion more effectively than individual targeting (p<0.001) [8].
Synergistic Suppression of MLC Phosphorylation: Both kinase families phosphorylate MLC at Ser19/Thr18 and inactivate myosin phosphatase via MYPT1 phosphorylation. BDP5290 reduces phospho-MLC (pMLC) at stress fibers (ROCK-dominated) and cortical bundles (MRCK-dominated), whereas Y27632 only affects the former [2] [6]. This dual action collapses actomyosin contractility required for invasion.
Tumor-Intrinsic Dependencies: Genomic analyses reveal MRCKα (CDC42BPA) amplification in 9% of cancers. Its overexpression correlates with metastasis in breast cancer and is included in the Mammaprint 70-gene prognostic panel [3] [7] [10]. In ovarian carcinoma and glioblastoma, MRCK signaling promotes therapy resistance, making BDP5290 a tool to reverse this phenotype [10].
Microenvironment Remodeling: In stromal co-culture models, cancer-associated fibroblasts (CAFs) create matrix tracks via ROCK-dependent contraction, while tumor cells use MRCK to follow these tracks. BDP5290 disrupts this cooperation, inhibiting collective invasion at clinically relevant concentrations (2–5 µM) [6] [8].
Table 3: Functional Impact of BDP5290 in Cancer Models
Cancer Type | Model System | Key Findings | Citation |
---|---|---|---|
Triple-negative breast | MDA-MB-231 invasion | 10 µM BDP5290 reduced invasion by >90% vs. 50% with Y27632 | [2] |
Squamous cell carcinoma | SCC12 3D collagen invasion | 2 µM BDP5290 blocked invasion by >80%; Y27632 ineffective | [2] |
Pancreatic/lung | Co-culture with CAFs | Disrupted ROCK (CAF)-MRCK (tumor) collaboration | [6] |
These insights underscore BDP5290’s value in validating MRCK/ROCK co-targeting as an anti-metastatic strategy, paving the way for next-generation inhibitors [4] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9